3-Heptafluorobutyryl-(+)-camphor
Overview
Description
This would typically include the compound’s full chemical name, its molecular formula, and its structure. It might also include information about the compound’s source or natural occurrence, its uses, and its method of preparation or synthesis.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This would involve analyzing the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (such as melting point, boiling point, density, and solubility) and its chemical properties (such as acidity, basicity, and reactivity).Scientific Research Applications
Cosmeceutical Applications
3-Heptafluorobutyryl-(+)-camphor derivatives have been studied for their potential in cosmetic applications. Camphor, a major constituent of essential oils from various herbs, has shown promising effects in cosmeceuticals. For example, it has been demonstrated to induce proliferation in human primary dermal fibroblasts and attenuate senescence. These properties suggest its potential as a wound healing and antiwrinkle agent in cosmetic products (Tran et al., 2015).
Chiroptical Properties in Chemistry
The chiroptical properties of camphor-derivative β-diketone ligands have been explored, particularly in their relationship with crystal structures. Studies on chiral Yb(III) complexes with these ligands provide insights into the understanding of structural and optical property relationships, which is essential in the field of stereochemistry (Lin et al., 2011).
Synthetic Organic Chemistry
Camphor-derived compounds play a significant role in synthetic organic chemistry. For instance, camphor has been used to create new polyfunctional isoborneol types and camphor scaffolds, showing the versatility and utility of camphor in synthetic applications (Kovalev et al., 2016).
NMR Techniques and Organic Chemistry
Camphor is also a useful model for illustrating various Nuclear Magnetic Resonance (NMR) techniques in organic chemistry. It serves as an example to demonstrate connectivity through bonds and space, and establishing molecular stereochemistry using NMR spectroscopy (Yoneda et al., 2007).
Catalysis in Asymmetric Reactions
3-Heptafluorobutyryl-(+)-camphor derivatives are also significant in catalysis, particularly in asymmetric hetero Diels-Alder reactions. Oxovanadium(IV) bis((1R)-3-(heptafluorobutyryl)camphorate is an example of such a catalyst, indicating the role of camphor derivatives in facilitating specific organic reactions (Togni et al., 1993).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential health effects, and the precautions that should be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as new applications of the compound, new methods of synthesis, or new reactions that it might undergo.
I hope this helps, and let me know if you have any other questions!
properties
IUPAC Name |
(1R,4R)-3-(2,2,3,3,4,4,4-heptafluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F7O2/c1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21/h6-7H,4-5H2,1-3H3/t6-,7?,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWOESYEGLBLNR-XGLFCGLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2C(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C(C2=O)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880448 | |
Record name | (1R,4R)-3-(Heptafluorobutyryl)-camphor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Heptafluorobutyryl-(+)-camphor | |
CAS RN |
51800-99-8 | |
Record name | 3-Heptafluorobutyryl-(+)-camphor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51800-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R)-3-(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051800998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,4R)-3-(Heptafluorobutyryl)-camphor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-3-(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.193 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.